Cas no 797755-11-4 (4-(2-Carboxyethyl)phenylboronic acid, pinacol ester)

4-(2-Carboxyethyl)phenylboronic acid, pinacol ester structure
797755-11-4 structure
Product Name:4-(2-Carboxyethyl)phenylboronic acid, pinacol ester
N.o CAS:797755-11-4
MF:C15H21BO4
MW:276.135844945908
MDL:MFCD11053827
CID:828108
Update Time:2025-06-07

4-(2-Carboxyethyl)phenylboronic acid, pinacol ester Propriedades químicas e físicas

Nomes e Identificadores

    • 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid
    • 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid
    • 4-(2-Carboxyethyl)phenylboronic acid, pinacol ester
    • B-4617
    • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenepropanoic acid (ACI)
    • 3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]propionic acid
    • MDL: MFCD11053827
    • Inchi: 1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)12-8-5-11(6-9-12)7-10-13(17)18/h5-6,8-9H,7,10H2,1-4H3,(H,17,18)
    • Chave InChI: FGPXTVKFNUWYEQ-UHFFFAOYSA-N
    • SMILES: O=C(CCC1C=CC(B2OC(C)(C)C(C)(C)O2)=CC=1)O

Propriedades Computadas

  • Massa Exacta: 276.15300
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 20
  • Contagem de Ligações Rotativas: 4

Propriedades Experimentais

  • PSA: 55.76000
  • LogP: 2.00300

4-(2-Carboxyethyl)phenylboronic acid, pinacol ester Dados aduaneiros

  • CÓDIGO SH:2934999090
  • Dados aduaneiros:

    中国海关编码:

    2934999090

    概述:

    2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-(2-Carboxyethyl)phenylboronic acid, pinacol ester Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Alichem
A019120691-5g
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid
797755-11-4 95%
5g
$693.68 2023-09-01
Alichem
A019120691-10g
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid
797755-11-4 95%
10g
$980.00 2023-09-01
Alichem
A019120691-25g
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid
797755-11-4 95%
25g
$1767.02 2023-09-01
TRC
C178228-100mg
4-(2-Carboxyethyl)phenylboronic acid, pinacol ester
797755-11-4
100mg
$ 75.00 2023-04-18
TRC
C178228-250mg
4-(2-Carboxyethyl)phenylboronic acid, pinacol ester
797755-11-4
250mg
$ 150.00 2023-04-18
TRC
C178228-500mg
4-(2-Carboxyethyl)phenylboronic acid, pinacol ester
797755-11-4
500mg
$ 224.00 2023-04-18
TRC
C178228-1g
4-(2-Carboxyethyl)phenylboronic acid, pinacol ester
797755-11-4
1g
$ 316.00 2023-04-18
abcr
AB273494-5g
4-(2-Carboxyethyl)phenylboronic acid, pinacol ester, 98%; .
797755-11-4 98%
5g
€301.00 2025-04-16
Apollo Scientific
OR360875-100mg
4-(2-Carboxyethyl)phenylboronic acid, pinacol ester
797755-11-4
100mg
£15.00 2024-07-28
Apollo Scientific
OR360875-250mg
4-(2-Carboxyethyl)phenylboronic acid, pinacol ester
797755-11-4
250mg
£23.00 2025-02-19

4-(2-Carboxyethyl)phenylboronic acid, pinacol ester Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  overnight, 100 °C
Referência
Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors
Grimm, Sebastian H.; et al, Bioorganic & Medicinal Chemistry, 2019, 27(5), 692-699

Método de produção 2

Condições de reacção
1.1 Catalysts: Methyl thiosalicylate ,  2,4,5,6-Tetrakis(diphenylamino)-1,3-benzenedicarbonitrile Solvents: Dimethyl sulfoxide ;  2 h
Referência
Photoinduced Hydrocarboxylation via Thiol-Catalyzed Delivery of Formate Across Activated Alkenes
Alektiar, Sara N. ; et al, Journal of the American Chemical Society, 2021, 143(33), 13022-13028

Método de produção 3

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  2.5 h, rt → 80 °C
Referência
Synthesis and evaluation of (E)-2-(5-phenylpent-2-en-4-ynamido)cyclohex-1-ene-1-carboxylate derivatives as HCA2 receptor agonists
Bobileva, Olga; et al, Bioorganic & Medicinal Chemistry, 2017, 25(16), 4314-4329

Método de produção 4

Condições de reacção
1.1 Catalysts: Cyclohexanethiol ,  Rose Bengal Solvents: Dimethyl sulfoxide ;  12 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
1.3 Reagents: Water
Referência
Hydrocarboxylation of alkenes with formate salts via photocatalysis
Huang, Yan; et al, Youji Huaxue, 2022, 42(8), 2568-2573

Método de produção 5

Condições de reacção
1.1 Solvents: Toluene ,  Tetrahydrofuran ;  45 °C
Referência
PQS-enabled visible-light iridium photoredox catalysis in water at room temperature
Bu, Mei-jie; et al, Green Chemistry, 2018, 20(6), 1233-1237

Método de produção 6

Condições de reacção
1.1 Catalysts: Methyl thiosalicylate ,  2,4,5,6-Tetrakis(diphenylamino)-1,3-benzenedicarbonitrile Solvents: Dimethyl sulfoxide ;  2 h
Referência
Photoinduced hydrocarboxylation via thiol-catalyzed delivery of formate across alkenes
Alektiar, Sara N.; et al, ChemRxiv, 2021, 1, 1-8

Método de produção 7

Condições de reacção
1.1 Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Dimethyl sulfoxide ;  12 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
1.3 Solvents: Water
Referência
Photoredox Activation of Formate Salts: Hydrocarboxylation of Alkenes via Carboxyl Group Transfer
Huang, Yan; et al, ACS Catalysis, 2021, 11(24), 15004-15012

Método de produção 8

Condições de reacção
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Tetrahydrofuran ;  2 h, rt
2.1 Catalysts: Methyl thiosalicylate ,  2,4,5,6-Tetrakis(diphenylamino)-1,3-benzenedicarbonitrile Solvents: Dimethyl sulfoxide ;  2 h
Referência
Photoinduced Hydrocarboxylation via Thiol-Catalyzed Delivery of Formate Across Activated Alkenes
Alektiar, Sara N. ; et al, Journal of the American Chemical Society, 2021, 143(33), 13022-13028

Método de produção 9

Condições de reacção
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Tetrahydrofuran ;  2 h, rt
2.1 Catalysts: Methyl thiosalicylate ,  2,4,5,6-Tetrakis(diphenylamino)-1,3-benzenedicarbonitrile Solvents: Dimethyl sulfoxide ;  2 h
Referência
Photoinduced hydrocarboxylation via thiol-catalyzed delivery of formate across alkenes
Alektiar, Sara N.; et al, ChemRxiv, 2021, 1, 1-8

4-(2-Carboxyethyl)phenylboronic acid, pinacol ester Raw materials

4-(2-Carboxyethyl)phenylboronic acid, pinacol ester Preparation Products

4-(2-Carboxyethyl)phenylboronic acid, pinacol ester Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:797755-11-4)4-(2-Carboxyethyl)phenylboronic acid, pinacol ester
Número da Ordem:A864812
Estado das existências:in Stock
Quantidade:5g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 08:48
Preço ($):181.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:797755-11-4)4-(2-Carboxyethyl)phenylboronic acid, pinacol ester
A864812
Pureza:99%
Quantidade:5g
Preço ($):181.0
E- mail